molecular formula C41H71NO12 B10822051 Burnettramic acid A

Burnettramic acid A

Cat. No.: B10822051
M. Wt: 770.0 g/mol
InChI Key: MGYSOSIDALEBDU-CACRZAOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Burnettramic Acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. The polyketide chain of intermediate burnettramic acid aglycones undergoes multiple hydroxylations oxygenated by the cytochrome P450 BuaG, followed by BuaB-catalyzed mannosyltransferring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the fully hydroxylated and mannosylated this compound, along with its intermediates .

Scientific Research Applications

Properties

Molecular Formula

C41H71NO12

Molecular Weight

770.0 g/mol

IUPAC Name

(6R,8S)-6-hydroxy-2-[1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione

InChI

InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1

InChI Key

MGYSOSIDALEBDU-CACRZAOGSA-N

Isomeric SMILES

CC(CCCCCCCCCC=CCC(CCCC(CCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)[C@@H]3C[C@H](CN3C2=O)O)O

Canonical SMILES

CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O

Origin of Product

United States

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